4-Bromoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoquinolin-5-ol is a chemical compound with the CAS Number: 1261492-07-2 . It has a molecular weight of 224.06 . It is in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code is 1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8 (12)9 (6)7/h1-5,12H .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized using various methods . These methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 224.06 .Scientific Research Applications
Chemoprevention and Anticarcinogenic Properties
Research has explored the chemopreventive effects of flavonoids in oral carcinogenesis. For instance, dietary flavonoids such as chalcone, 2-hydroxychalcone, and quercetin have shown significant inhibitory effects on oral carcinogenesis initiated with 4-nitroquinoline-1-oxide (4-NQO), partly due to suppression of cell proliferation Makita et al., 1996.
Tyrosine Kinase Inhibition
The structure-activity relationship of analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR), indicates steep activity gradients, suggesting that certain substitutions can induce conformational changes in the receptor, enhancing inhibitory potency Bridges et al., 1996.
Corrosion Inhibition
Novel 8-Hydroxyquinoline derivatives have been synthesized and evaluated as effective acid corrosion inhibitors for mild steel. These studies highlight the chemical versatility of 8-hydroxyquinolines and their derivatives in providing protection against corrosion in acidic environments Rbaa et al., 2020.
Antimalarial Activity
The antimalarial efficacy of 4-aminoquinoline derivatives has been extensively studied, demonstrating their potential against chloroquine-resistant strains of Plasmodium falciparum. This research underscores the pharmacological relevance of 4-aminoquinolines in developing new antimalarial drugs O’Neill et al., 2006.
Antimicrobial and Antifungal Applications
Several studies have synthesized and characterized quinoline derivatives, showing significant antimicrobial and antifungal activities. These findings suggest the potential of 4-Bromoquinolin-5-ol derivatives in developing new therapeutic agents against resistant microbial strains Krishna, 2018.
Photolabile Protecting Group for Carboxylic Acids
Research into the photochemistry of 8-bromo-7-hydroxyquinoline (BHQ) suggests its utility as a photolabile protecting group for carboxylic acids, with advantages in solubility, fluorescence, and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications Fedoryak & Dore, 2002.
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, to which 4-bromoquinolin-5-ol belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
The bromination of quinoline compounds can enhance their biological activity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives has been optimized to be greener and more sustainable, indicating a consideration of environmental impact .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .
Cellular Effects
Quinoline derivatives have been reported to exhibit a wide range of effects on cellular processes . These effects can include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromoquinolin-5-ol at different dosages in animal models have not been reported in the literature. Studies on other quinoline derivatives suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function .
properties
IUPAC Name |
4-bromoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZBXSHQNBAZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.